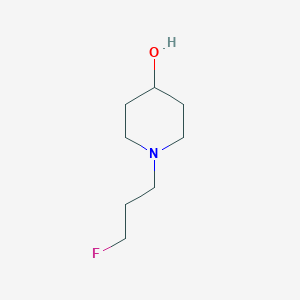

1-(3-Fluoropropyl)piperidin-4-ol

Description

The Piperidine (B6355638) Scaffold as a Core Structure in Chemical Biology

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and biologically active natural products. nih.govmdpi.com Its prevalence has led to its classification as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. The utility of the piperidine scaffold can be attributed to several key factors:

Three-Dimensional Diversity: Unlike flat aromatic rings, the sp3-hybridized carbon atoms of the piperidine ring allow it to adopt various low-energy conformations, most commonly a "chair" conformation. This three-dimensional character provides a versatile template for orienting substituents in precise spatial arrangements to optimize interactions with biological targets like proteins and receptors. nih.govrsc.org

Physicochemical Properties: The nitrogen atom in the piperidine ring is basic, allowing it to be protonated at physiological pH. This property can be crucial for forming salt bridges with acidic residues in protein binding pockets and often improves the aqueous solubility and pharmacokinetic profile of a drug candidate. tandfonline.com

Synthetic Accessibility: A vast and well-established body of synthetic methodology exists for the construction and functionalization of the piperidine ring, making it a readily accessible and modifiable scaffold for medicinal chemists. nih.govmdpi.com

The introduction of chiral piperidine scaffolds can further enhance biological activity and selectivity, improve pharmacokinetic properties, and modulate physicochemical characteristics, making it a promising strategy in drug discovery. thieme-connect.com These attributes have cemented the piperidine ring's status as a cornerstone in the design of central nervous system (CNS) agents, antivirals, anticancer drugs, and many other classes of therapeutics. mdpi.com

Strategic Incorporation of Fluorine in Organic Compounds for Research Purposes

The selective introduction of fluorine into organic molecules is a powerful and widely used strategy in medicinal chemistry to enhance the properties of a lead compound. nbinno.comnih.govresearchgate.netnih.gov Over 20% of all pharmaceuticals contain at least one fluorine atom, a testament to the profound effects this small, highly electronegative element can exert on a molecule's biological profile. ncn.gov.pl The strategic incorporation of fluorine is driven by its unique properties:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and stable compared to a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this pathway, thereby increasing the metabolic stability and half-life of the compound. nbinno.com

Modulation of Basicity: The high electronegativity of fluorine can significantly lower the pKa of nearby basic functional groups, such as the nitrogen in the piperidine ring. This modulation can be critical for optimizing a compound's binding affinity, membrane permeability, and pharmacokinetic properties.

Enhanced Binding Affinity: Fluorine can participate in unique, favorable interactions within a protein's binding site, including dipole-dipole interactions and weak hydrogen bonds. nih.govnih.gov The strategic placement of fluorine can lead to a significant increase in binding potency and selectivity for the target protein. nih.gov

Conformational Control: The substitution of hydrogen with fluorine can influence the preferred conformation of a molecule. nbinno.comnih.gov This can be used to lock a molecule into a specific three-dimensional shape that is optimal for biological activity. nbinno.com

These effects make fluorine a crucial tool for fine-tuning the properties of research compounds and optimizing them for specific biological applications. nbinno.comncn.gov.pl

Foundational Research Trajectories for 1-(3-Fluoropropyl)piperidin-4-ol and its Derivatives

While this compound is primarily recognized as a synthetic intermediate or building block, its structure lays the foundation for several important research trajectories, particularly in the development of probes for molecular imaging and ligands for specific protein targets.

The key research applications stemming from this foundational structure involve its use in synthesizing more complex molecules. For instance, the 1-(3-fluoropropyl)piperidine moiety is a critical component in the development of radiolabeled ligands for positron emission tomography (PET) imaging. nih.gov A notable example is [¹⁸F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine, a potent and selective radioligand for sigma-1 (σ₁) receptors. nih.govnih.gov In this context, the non-radioactive "cold" version, this compound, serves as a crucial precursor or reference standard in the development of such PET tracers. The research trajectory involves:

Synthesis: The development of efficient synthetic routes to produce this compound and its analogues. This often starts from piperidin-4-ol or its protected forms, followed by alkylation with a 3-fluoropropyl group or a precursor that can be later fluorinated. nih.gov An enantioselective synthesis for a related building block, cis-1-Boc-3-fluoropiperidin-4-ol, highlights the importance of controlling stereochemistry in these scaffolds. nih.gov

Derivatization: Utilizing the hydroxyl group at the 4-position as a handle for further chemical modification. This allows for the attachment of various other molecular fragments to create a library of compounds designed to interact with specific biological targets.

Radiolabeling: For imaging applications, the stable fluorine atom (¹⁹F) is replaced with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). The development of [¹⁸F]FPS, a high-affinity σ₁ receptor ligand, demonstrates the utility of the N-(3-fluoropropyl)piperidine scaffold for creating probes to visualize receptor distribution in the brain and in tumors using PET. nih.govnih.gov

The research, therefore, focuses not on the biological activity of this compound itself, but on its role as a key structural component for creating highly specific and potent molecules for advanced biological and medical research.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoropropyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FNO/c9-4-1-5-10-6-2-8(11)3-7-10/h8,11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPZBONHFKEEHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic Elucidation and Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the elucidation of molecular structures. By analyzing the chemical shifts, spin-spin couplings, and integration of the signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within a molecule can be determined.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 1-(3-Fluoropropyl)piperidin-4-ol would exhibit distinct signals corresponding to each unique proton environment in the molecule. The piperidine (B6355638) ring protons would appear as complex multiplets due to their diastereotopic nature and coupling with each other. The protons of the fluoropropyl chain would show characteristic splitting patterns due to coupling with adjacent protons and the fluorine atom.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| -OH | ~1.5-2.5 | Broad Singlet | 1H |

| H-4 (CH-OH) | ~3.6-3.8 | Multiplet | 1H |

| H-2, H-6 (Piperidine, axial) | ~2.0-2.2 | Multiplet | 2H |

| H-2, H-6 (Piperidine, equatorial) | ~2.8-3.0 | Multiplet | 2H |

| H-3, H-5 (Piperidine, axial) | ~1.4-1.6 | Multiplet | 2H |

| H-3, H-5 (Piperidine, equatorial) | ~1.8-2.0 | Multiplet | 2H |

| N-CH₂ (Propyl) | ~2.4-2.6 | Triplet | 2H |

| -CH₂- (Propyl) | ~1.8-2.0 | Multiplet | 2H |

| CH₂-F | ~4.4-4.6 | Triplet of Triplets | 2H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide further structural confirmation by revealing the number of unique carbon atoms and their chemical environments. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-4 (CH-OH) | ~65-70 |

| C-2, C-6 (Piperidine) | ~50-55 |

| C-3, C-5 (Piperidine) | ~30-35 |

| N-CH₂ (Propyl) | ~55-60 |

| -CH₂- (Propyl) | ~25-30 |

| CH₂-F | ~80-85 (with JC-F ≈ 160-170 Hz) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For this compound (C₈H₁₆FNO), the expected exact mass would be approximately 161.12 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 161. The fragmentation pattern would likely involve the loss of the hydroxyl group, cleavage of the piperidine ring, and fragmentation of the fluoropropyl side chain.

| m/z | Predicted Fragment | Fragmentation Pathway |

|---|---|---|

| 161 | [M]⁺ | Molecular Ion |

| 144 | [M - OH]⁺ | Loss of hydroxyl radical |

| 100 | [M - C₃H₆F]⁺ | Loss of fluoropropyl radical |

| 84 | [Piperidine ring fragment]⁺ | α-cleavage of the N-propyl bond |

| 61 | [C₃H₆F]⁺ | Fluoropropyl cation |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

The IR spectrum of this compound would display characteristic absorption bands for the hydroxyl (O-H), alkane (C-H), carbon-nitrogen (C-N), and carbon-fluorine (C-F) functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (Alcohol) | 3200-3600 (broad) | Stretching |

| C-H (Alkane) | 2850-2960 | Stretching |

| C-N (Amine) | 1000-1250 | Stretching |

| C-F (Alkyl fluoride) | 1000-1400 | Stretching |

Integration of Multi-Spectroscopic Data for Definitive Structural Characterization

The definitive structural characterization of this compound is achieved through the synergistic integration of data from NMR, MS, and IR spectroscopy.

IR spectroscopy would confirm the presence of the key functional groups: the hydroxyl group (broad O-H stretch), the tertiary amine within the piperidine ring (C-N stretch), and the fluoropropyl group (C-F stretch).

Mass spectrometry would establish the molecular weight of the compound as 161.12 g/mol , consistent with the molecular formula C₈H₁₆FNO. The observed fragmentation pattern would further support the proposed structure by showing losses of characteristic fragments such as the hydroxyl and fluoropropyl groups.

NMR spectroscopy (¹H and ¹³C) would provide the final and most detailed piece of the structural puzzle. The number of signals in both spectra would confirm the number of unique proton and carbon environments. The chemical shifts and coupling patterns, particularly the triplet of triplets for the fluorine-adjacent methylene (B1212753) protons and the large C-F coupling constant in the ¹³C spectrum, would unequivocally establish the connectivity of the 3-fluoropropyl group to the nitrogen of the piperidin-4-ol ring.

By combining the information from these three powerful analytical techniques, the proposed structure of this compound can be confirmed with a high degree of confidence. Each technique provides a unique and complementary piece of information, and together they form a comprehensive and unambiguous elucidation of the compound's molecular architecture.

Investigations into Chemical Reactivity and Functional Group Transformations

Transformations of the Piperidine (B6355638) Nitrogen: Alkylation and Acylation Reactions

The piperidine nitrogen in 1-(3-Fluoropropyl)piperidin-4-ol is a tertiary amine, a result of the alkylation of the secondary amine of piperidin-4-ol. This initial transformation is a cornerstone for the synthesis of the title compound and similar N-substituted piperidines.

Synthesis via N-Alkylation: The most direct method for preparing this compound involves the nucleophilic substitution reaction between piperidin-4-ol and a 3-fluoropropyl halide (e.g., 1-bromo-3-fluoropropane (B1205824) or 1-chloro-3-fluoropropane). This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

| Reactant A | Reactant B | Base | Solvent | Product |

| Piperidin-4-ol | 1-Bromo-3-fluoropropane | K₂CO₃ | Acetonitrile | This compound |

| Piperidin-4-ol | 1-Chloro-3-fluoropropane | Na₂CO₃ | DMF | This compound |

This interactive table showcases typical conditions for the N-alkylation reaction.

Further alkylation of the resulting tertiary amine nitrogen can occur, leading to the formation of a quaternary ammonium (B1175870) salt. This reaction, known as quaternization, would involve treating this compound with an alkylating agent, such as methyl iodide, to yield 4-hydroxy-1-methyl-1-(3-fluoropropyl)piperidin-1-ium iodide. Acylation of the tertiary nitrogen is not a feasible reaction under standard conditions.

Derivatization of the Hydroxyl Group: Esterification and Etherification

The secondary alcohol at the C4 position of the piperidine ring is a prime site for derivatization through esterification and etherification, yielding compounds with modified physicochemical properties.

Esterification: The hydroxyl group can be readily converted into an ester by reacting with various acylating agents. For instance, treatment with an acid chloride (e.g., acetyl chloride) or a carboxylic anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base or an acylation catalyst furnishes the corresponding ester.

Etherification: The formation of ethers from the C4-hydroxyl group can be achieved via a Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide).

| Starting Material | Reagent(s) | Reaction Type | Product |

| This compound | Acetyl Chloride, Pyridine | Esterification | 1-(3-Fluoropropyl)piperidin-4-yl acetate |

| This compound | 1. Sodium Hydride (NaH)2. Methyl Iodide (CH₃I) | Etherification | 4-Methoxy-1-(3-fluoropropyl)piperidine |

| This compound | Benzoic Acid, DCC, DMAP | Esterification | 1-(3-Fluoropropyl)piperidin-4-yl benzoate |

This interactive table provides examples of derivatization reactions at the C4-hydroxyl group.

Reactivity of the Carbon-Fluorine Bond under Specific Conditions

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry and is known for its exceptional stability and inertness under most synthetic conditions. In the 1-(3-Fluoropropyl) substituent, the C(sp³)–F bond is generally unreactive.

However, cleavage of this bond is not impossible and can be achieved under specific and often harsh reaction conditions. nih.gov Modern organometallic chemistry has demonstrated that C(sp³)–F bonds can be activated and functionalized. nih.gov For example, the use of highly fluorophilic reagents, such as certain organoaluminum compounds, can facilitate C–F bond cleavage even at low temperatures. nih.gov Transition metal complexes, particularly those of nickel, platinum, and rhodium, have also been shown to mediate C-F activation, although this is more commonly studied for fluoroaromatics. researchgate.netqub.ac.uk For a primary alkyl fluoride (B91410) like the 3-fluoropropyl group, such activation would likely require a potent Lewis acid or a specific transition-metal catalyst system designed for C–F bond functionalization, representing a non-trivial synthetic challenge. nih.gov Under typical laboratory conditions for modifying other parts of the molecule, the C-F bond is expected to remain intact.

Regio- and Stereoselective Functionalization Strategies

While the nitrogen and hydroxyl groups are the most intuitive reactive sites, advanced strategies allow for the functionalization of the piperidine ring's C-H bonds. Research has shown that rhodium-catalyzed C-H insertion reactions can be used to introduce substituents at various positions on the piperidine skeleton with high levels of control. nih.govd-nb.inforesearchgate.net

The site-selectivity of these reactions is often governed by the choice of both the catalyst and the N-substituent, which acts as a directing group. nih.govnsf.gov For instance, studies on N-Boc-piperidine have shown that catalysts like Rh₂(R-TCPTAD)₄ can direct functionalization to the C2 position. nih.govd-nb.info In contrast, different catalyst and directing group combinations can achieve functionalization at the C3 or C4 positions. nih.govnsf.gov

Applying these strategies to this compound presents a unique case. The existing N-(3-fluoropropyl) group and the C4-hydroxyl group would influence the regiochemical outcome of any C-H activation attempt. The C4-OH group would likely disfavor functionalization at the C4 position via these methods. The electron-withdrawing nature of the nitrogen would deactivate the adjacent C2 and C6 positions towards certain types of carbene C-H insertions. nsf.gov Therefore, achieving selective functionalization at the C3/C5 positions might be possible, potentially guided by a suitable catalyst that can overcome these inherent electronic biases. Such transformations would likely require significant empirical screening and optimization to achieve desired levels of regio- and stereoselectivity. nih.govnih.gov

Advanced Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations for Electronic Structure and Reaction Pathways

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule like 1-(3-Fluoropropyl)piperidin-4-ol. These calculations provide a detailed picture of the electronic structure, which governs the molecule's reactivity, stability, and intermolecular interactions.

Systematic computational analyses of fluorinated piperidine (B6355638) derivatives have been performed using methods like M06-2X/def2-QZVPP to rationalize their conformational behavior. nih.govd-nb.info Such studies reveal the intricate interplay of electrostatic interactions, hyperconjugation, and steric factors that determine the preferred three-dimensional arrangement of the molecule. nih.govd-nb.inforesearchgate.netresearchgate.net For this compound, the fluorine atom on the propyl chain and the hydroxyl group on the piperidine ring are key determinants of its electronic landscape. DFT calculations can map the electron density distribution, identify regions of high and low electrostatic potential, and calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. scirp.org

Furthermore, QM calculations are employed to investigate reaction pathways. For instance, the N-alkylation of piperidine to form compounds like this compound can be modeled to understand the transition states and activation energies involved. researchgate.netodu.edu This knowledge is valuable for optimizing synthetic procedures and predicting potential side reactions.

Table 1: Representative Quantum Mechanical Calculation Parameters for Fluorinated Piperidine Derivatives

| Parameter | Description | Typical Values/Observations |

| Methodology | The theoretical model used for the calculation. | M06-2X, B3LYP scirp.org |

| Basis Set | The set of mathematical functions used to describe the atomic orbitals. | def2-QZVPP, 6-311++G(d,p) nih.govd-nb.infoscirp.org |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Influences chemical reactivity and stability. scirp.org |

| Conformational Energy | The relative energy of different spatial arrangements of the atoms. | Determines the most stable conformer. nih.govd-nb.info |

| Electrostatic Potential | The charge distribution around the molecule. | Identifies sites for electrophilic and nucleophilic attack. |

This table is generated based on data from multiple sources.

Molecular Docking and Scoring for Predicted Binding Orientations and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, forming a stable complex. rsc.orgnih.gov For this compound, which is structurally similar to ligands known to interact with targets like the sigma-1 (σ1) receptor, docking studies can provide valuable hypotheses about its potential biological activity. nih.govnih.gov

The process involves placing the 3D structure of this compound into the binding site of a receptor, whose structure is often obtained from X-ray crystallography or cryo-electron microscopy. nih.govresearchgate.net Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding pocket and use a scoring function to estimate the binding affinity for each pose. nih.govresearchgate.net These scoring functions typically account for factors like electrostatic interactions, hydrogen bonds, van der Waals forces, and desolvation penalties.

Studies on similar piperidine derivatives have shown that the piperidine nitrogen can form crucial ionic interactions with acidic residues like glutamate (B1630785) (Glu) and aspartate (Asp) in the binding pocket of the σ1 receptor. rsc.org The hydroxyl group of this compound could also participate in hydrogen bonding, further stabilizing the ligand-receptor complex. The 3-fluoropropyl group can engage in hydrophobic interactions within the binding site. nih.gov The results of docking studies are often visualized to analyze the specific interactions between the ligand and the amino acid residues of the protein. researchgate.net

Dynamic Simulations: Molecular Dynamics and Conformational Analysis

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.comfrontiersin.org MD simulations are crucial for understanding the conformational flexibility of this compound and the stability of its complex with a biological target. researchgate.netmdpi.com

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict the trajectory of each atom. mdpi.comfrontiersin.org These simulations can reveal how the ligand and receptor adapt to each other upon binding, the role of solvent molecules, and the stability of key interactions over time. For fluorinated piperidines, MD simulations can explore the conformational landscape, showing how the piperidine ring and the fluoropropyl chain fluctuate between different conformations. nih.govresearchgate.netresearchgate.net This is particularly important as the conformational preference of the fluorine atom (axial vs. equatorial) can be influenced by the solvent environment and interactions with a binding partner. nih.govd-nb.inforesearchgate.nethuji.ac.il

Conformational analysis, often coupled with MD simulations, systematically explores the potential energy surface of the molecule to identify low-energy, stable conformations. nih.govd-nb.info Understanding the preferred conformations of this compound in solution and within a binding site is critical for structure-based drug design.

Ligand-Based and Structure-Based Design Paradigms for Derivative Exploration

The knowledge gained from the computational studies described above directly informs the design of new derivatives of this compound with improved properties. Two main paradigms guide this process: ligand-based design and structure-based design.

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active and inactive molecules that are structurally related to this compound, a pharmacophore model can be developed. nih.gov A pharmacophore defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. This model can then be used to virtually screen large compound libraries to identify new potential ligands or to guide the modification of the parent scaffold.

Structure-based design , on the other hand, is utilized when the 3D structure of the target receptor is available. nih.govnih.gov The insights from molecular docking and MD simulations of the this compound-receptor complex provide a detailed map of the binding site. rsc.orgresearchgate.net This allows for the rational design of derivatives that can form more favorable interactions with the target. For example, if a specific region of the binding pocket is found to be hydrophobic, the 3-fluoropropyl chain could be extended or modified to better occupy this space. Similarly, if an opportunity for an additional hydrogen bond is identified, a functional group could be introduced to exploit this interaction. This iterative process of computational modeling, synthesis, and biological testing is a cornerstone of modern drug discovery. nih.gov

In Vitro Mechanistic Characterization of Biological Interactions

Receptor Binding Kinetics and Selectivity Profiling (e.g., Sigma Receptors)

The piperidine (B6355638) ring is a common structural feature in many biologically active compounds, particularly those targeting sigma receptors (σR). nih.govunict.it Sigma receptors, which are divided into sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are considered important targets for therapeutic agents aimed at treating a range of neuropsychiatric and neurodegenerative disorders. nih.gov Consequently, piperidine derivatives like 1-(3-Fluoropropyl)piperidin-4-ol are frequently evaluated for their affinity and selectivity towards these receptors. nih.govunict.it

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. nih.gov In these experiments, a test compound is used to compete with a radiolabeled ligand known to bind with high affinity to the target receptor. The concentration at which the test compound displaces 50% of the radioligand is known as the IC50 value, from which the binding affinity constant (Ki) is calculated.

For σ1 receptor assays, brain tissue homogenates (e.g., from guinea pigs) are often used as the receptor source, with [³H]-(+)-pentazocine serving as the selective radioligand. nih.gov For σ2 receptors, rat liver membrane preparations are commonly used. nih.govnih.gov While specific binding data for this compound is not widely published, a closely related analog, 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine, has demonstrated high and selective affinity for the σ1 receptor with a Ki value of 4.3 nM. nih.gov

Table 1: Illustrative In Vitro Binding Assay Data for Sigma Receptor Ligands This table presents representative data for known sigma receptor ligands to illustrate the type of information generated from these assays.

| Compound | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Haloperidol | 2.6 | >100 | nih.gov |

| (+)-Pentazocine | 3.1 | 4,560 | nih.gov |

| 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | 4.3 | 143.3 | nih.gov |

| Compound 1 (piperazine derivative) | 3.2 | 105.6 | nih.gov |

The binding of a ligand to its protein target is dictated by various non-covalent interactions. stanford.edu For this compound, several key structural motifs are expected to contribute to its binding at a receptor site like the σ1R:

Hydrogen Bonding: The hydroxyl (-OH) group on the piperidin-4-ol ring is a crucial functional group capable of acting as both a hydrogen bond donor and acceptor. This allows it to form strong, directional interactions with polar amino acid residues (such as serine, threonine, or tyrosine) within the receptor's binding pocket.

Hydrophobic Interactions: The saturated piperidine ring and the propyl chain provide a hydrophobic scaffold that can engage in favorable van der Waals interactions with nonpolar regions of the binding site. nih.gov

Ionic Interactions: The tertiary amine in the piperidine ring is basic and exists in a protonated, positively charged state at physiological pH. This positive charge allows for a strong ionic interaction with a negatively charged amino acid residue, such as aspartic acid or glutamic acid, which is a common and critical interaction for many sigma receptor ligands.

Fluorine-Specific Interactions: The fluorine atom on the propyl group can modulate the molecule's properties. While not a strong hydrogen bond acceptor, it can participate in favorable electrostatic and dipole-dipole interactions. The introduction of fluorine can also alter the compound's lipophilicity and metabolic stability. acs.org

Computational modeling and molecular dynamics simulations are often used to predict and analyze these ligand-protein interactions in detail. nih.govstanford.edu

In Vitro Assessment of Target Engagement and Mechanistic Action (e.g., Estrogen Receptor Degradation)

Target engagement assays are designed to confirm that a ligand not only binds to its target but also elicits a functional response within a cellular context. For σ1R ligands, this can involve measuring changes in downstream signaling pathways, such as the modulation of ion channel activity or calcium signaling. oncotarget.comnih.gov For example, σ1R agonists have been shown to enhance calcium release from the endoplasmic reticulum. nih.gov There is currently no published scientific evidence to suggest that this compound is involved in mechanisms such as estrogen receptor degradation.

Enzyme Inhibition and Activation Studies (in vitro)

It is standard practice in drug discovery to evaluate a compound's potential to inhibit or activate key metabolic enzymes, such as the cytochrome P450 (CYP) family. These in vitro assays help to predict potential drug-drug interactions and metabolic liabilities. Such studies typically involve incubating the compound with specific human recombinant CYP isoenzymes and measuring the inhibition of their metabolic activity. No specific in vitro enzyme inhibition or activation data for this compound are available in the public domain.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Development for Biological Efficacy

Structure-Activity Relationship (SAR) studies involve the systematic chemical modification of a lead compound to understand how different parts of the molecule contribute to its biological activity. polyu.edu.hkdndi.org For piperidine-based sigma receptor ligands, SAR exploration often focuses on:

The N-substituent: The nature and length of the N-alkyl chain (the 3-fluoropropyl group in this case) are critical. Studies on related phenoxyalkylpiperidines show that altering the linker length can significantly impact σ1R affinity. uniba.it

The Piperidine Core: The piperidine ring is considered a highly influential structural element for σ1R activity. nih.gov Replacing it with other heterocyclic rings, like piperazine, often leads to significant changes in binding affinity and selectivity. nih.gov

Substituents on the Piperidine Ring: The 4-hydroxyl group is a key feature. Its removal or replacement would likely alter the hydrogen-bonding profile and impact affinity.

Structure-Property Relationship (SPR) studies run parallel to SAR and examine how these same structural modifications affect physicochemical properties like solubility, lipophilicity, and metabolic stability. acs.org The introduction of fluorine, for instance, is a common strategy to block metabolic oxidation at a specific position, which can improve a compound's pharmacokinetic profile. acs.orgnih.gov

Table 2: Representative Structure-Activity Relationship (SAR) of Piperidine Analogs at the σ1 Receptor This table presents a hypothetical SAR to illustrate how structural modifications on the piperidine scaffold can influence binding affinity. Values are illustrative.

| Compound Modification | Structural Change | Anticipated Impact on σ1 Affinity | Rationale |

|---|---|---|---|

| Reference Compound | This compound | Baseline | Core scaffold |

| Chain Length Variation | N-(2-Fluoroethyl) or N-(4-Fluorobutyl) | Likely change in affinity | Optimal linker length is crucial for reaching key interaction points in the binding pocket. uniba.it |

| Hydroxyl Group Removal | 1-(3-Fluoropropyl)piperidine | Likely decrease in affinity | Loss of a key hydrogen bonding interaction. |

| Core Heterocycle Change | 1-(3-Fluoropropyl)piperazin-4-ol | Significant change in affinity/selectivity | Alters the geometry and basicity of the core scaffold. nih.gov |

| Halogen Substitution | 1-(3-Chloropropyl)piperidin-4-ol | Potential change in affinity | Alters electronics and size of the N-substituent. polyu.edu.hk |

In Vitro Metabolic Stability and Biotransformation Pathways

Microsomal Stability and Plasma Stability Assays (in vitro)

The initial assessment of a compound's metabolic fate often begins with in vitro stability assays using liver microsomes and plasma from various species. These assays provide a preliminary understanding of the compound's intrinsic clearance and its stability in systemic circulation.

Microsomal Stability Assays:

Liver microsomes are subcellular fractions of the endoplasmic reticulum from hepatocytes and are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) oxidases. evotec.comadmescope.com The stability of 1-(3-Fluoropropyl)piperidin-4-ol is assessed by incubating the compound with liver microsomes in the presence of necessary cofactors like NADPH, which initiates Phase I metabolic reactions. evotec.com The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). bioduro.comresearchgate.net From the rate of disappearance of the parent compound, key pharmacokinetic parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nuvisan.com These parameters are crucial for predicting the in vivo hepatic clearance of the drug. nuvisan.com

Hypothetical Data Illustrating Microsomal Stability of this compound

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | 45 | 15.4 |

| Rat | 32 | 21.6 |

| Mouse | 25 | 27.7 |

Plasma Stability Assays:

Plasma stability assays are conducted to evaluate the susceptibility of a compound to degradation by enzymes present in the blood, such as esterases and amidases. In these assays, this compound would be incubated in plasma from different species, and the concentration of the parent compound is monitored over time. Given the structure of this compound, which lacks ester or amide bonds, it is expected to exhibit high stability in plasma.

Hypothetical Data Illustrating Plasma Stability of this compound

| Species | Percent Remaining after 2 hours |

|---|---|

| Human | >98% |

| Rat | >98% |

| Mouse | >97% |

Identification and Characterization of In Vitro Metabolites

Following the observation of metabolic turnover in microsomal stability assays, the next step involves identifying the chemical structures of the resulting metabolites. This is crucial for understanding the biotransformation pathways and for identifying any potentially active or reactive metabolites. researchgate.net The primary analytical technique used for this purpose is high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. nuvisan.com By comparing the mass spectra of the parent compound with those of its metabolites, the sites and types of metabolic modifications can be elucidated.

For a compound with the structure of this compound, several metabolic reactions can be anticipated based on common metabolic pathways for piperidine-containing compounds. nih.govresearchgate.net

Hypothetical In Vitro Metabolites of this compound

| Metabolite ID | Proposed Biotransformation | m/z Shift from Parent |

|---|---|---|

| M1 | Oxidation of the piperidine (B6355638) ring | +16 (Hydroxylation) |

| M2 | N-dealkylation | -C3H6F |

| M3 | Oxidation of the fluoropropyl side chain | +16 (Hydroxylation) |

Enzymatic Pathways and Cytochrome P450 Isoform Involvement (in vitro)

Given that CYP3A4 is a major enzyme involved in the metabolism of a vast number of drugs, including many containing piperidine moieties, it is a likely candidate for the metabolism of this compound. nih.gov Other isoforms such as CYP2D6 and CYP2C9 may also play a role. nih.govdoi.org

Hypothetical Contribution of CYP Isoforms to the Metabolism of this compound

| CYP Isoform | Relative Contribution (%) |

|---|---|

| CYP3A4 | 65 |

| CYP2D6 | 25 |

| CYP2C9 | 10 |

Metabolic Soft Spot Identification for Structural Optimization

The identification of the primary sites of metabolism, often referred to as "metabolic soft spots," is a key objective of in vitro metabolism studies. researchgate.netnih.gov This information is invaluable for medicinal chemists to guide structural modifications aimed at improving the metabolic stability of a drug candidate. nih.gov By strategically modifying the molecule at these soft spots, for instance, by introducing blocking groups or altering the electronic properties, the rate of metabolism can be reduced, potentially leading to an improved pharmacokinetic profile. researchgate.net

For this compound, potential metabolic soft spots could include:

The piperidine ring: The carbon atoms adjacent to the nitrogen are often susceptible to oxidation. nih.govresearchgate.net

The N-propyl chain: The carbon atom alpha to the nitrogen is a potential site for N-dealkylation. nih.gov

The secondary alcohol: The hydroxyl group on the piperidine ring is a potential site for conjugation reactions such as glucuronidation.

By identifying which of these pathways is predominant, chemists can focus their efforts on modifying the relevant part of the molecule to enhance its metabolic stability. For example, if N-dealkylation is the primary metabolic route, introducing steric hindrance near the nitrogen atom could slow down this process.

Development and Application As Chemical Probes in Mechanistic Research

Design Rationale for Chemical Probes to Elucidate Biological Mechanisms

The design of a chemical probe like 1-(3-Fluoropropyl)piperidin-4-ol is guided by several key principles aimed at optimizing its interaction with a biological target and its utility in experimental systems. The core piperidin-4-ol scaffold is a versatile starting point, frequently found in compounds targeting a range of proteins due to its favorable physicochemical properties, including aqueous solubility and three-dimensional structure which can facilitate specific binding interactions.

The introduction of a 3-fluoropropyl group at the piperidine (B6355638) nitrogen is a strategic modification. The propyl chain provides a flexible linker, allowing the piperidine core to orient itself optimally within a binding pocket. The terminal fluorine atom is a bioisostere for a hydrogen atom but offers distinct advantages. Its high electronegativity can lead to favorable electrostatic interactions and can influence the basicity (pKa) of the piperidine nitrogen, which may be crucial for target engagement. Furthermore, the carbon-fluorine bond is metabolically stable, reducing the rate of in vivo degradation and prolonging the probe's duration of action. This stability is a desirable characteristic for probes used in extended biological experiments.

Utilization in In Vitro Cell-Based Assays for Pathway Interrogation

While direct in vitro assay data for this compound is not extensively published, its structural analogs have been instrumental in a variety of cell-based assays to interrogate biological pathways, particularly those involving sigma receptors. These receptors are implicated in a range of cellular functions and are of interest in cancer and neurodegenerative disease research.

Derivatives of the piperidine scaffold are frequently employed in competitive binding assays to determine their affinity and selectivity for specific receptor subtypes. In a typical assay, a radiolabeled ligand with known high affinity for the target receptor is incubated with a cell line or membrane preparation expressing the receptor. The ability of a test compound, such as an analog of this compound, to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki), a measure of its binding affinity.

Furthermore, fluorescently labeled analogs are utilized in techniques like flow cytometry and confocal microscopy to visualize receptor distribution and trafficking in living cells. For instance, fluorescent probes based on a related piperidine structure have been used to demonstrate specificity for the σ2 receptor in various cell lines. nih.govnih.gov These studies often involve incubating cells with the fluorescent probe and observing its localization, which can be modulated by co-incubation with known receptor ligands to confirm the specificity of the interaction. Such assays are crucial for understanding the cellular role of the target protein and how it is affected by ligand binding.

Development of Fluorescent and Radiolabeled Analogs for Research Tool Imaging

The core structure of this compound is an excellent platform for the development of more sophisticated research tools, namely fluorescent and radiolabeled analogs. These derivatives retain the essential binding characteristics of the parent compound but are equipped with a reporter tag that enables their detection and quantification in biological samples.

Fluorescent Analogs:

Fluorescent analogs are created by chemically conjugating a fluorophore to the parent molecule, often at a position that does not interfere with its target binding. The hydroxyl group of this compound is a prime site for such modification. Research on related piperidine-containing molecules has led to the development of a range of fluorescent probes with emissions spanning from the green to the near-infrared part of the spectrum. nih.govunito.it These probes have been successfully used in fluorescence-based techniques to study sigma receptors. nih.govnih.gov The choice of fluorophore is critical and is often guided by the specific application, considering factors like brightness, photostability, and spectral properties to avoid interference from cellular autofluorescence.

Radiolabeled Analogs:

For in vivo imaging techniques like Positron Emission Tomography (PET), radiolabeled analogs are indispensable. The fluorine atom in this compound makes it an ideal candidate for radiosynthesis with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). A prominent example is [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine, a selective and high-affinity radioligand for sigma-1 receptors. nih.govnih.gov This radiotracer was synthesized by nucleophilic substitution of a mesylate precursor with [¹⁸F]fluoride. nih.gov PET studies with this tracer have demonstrated high uptake in the brain and in tumors known to express sigma receptors, highlighting its potential for in vivo evaluation of receptor density and distribution. nih.govnih.gov

The development of these advanced imaging tools from the basic this compound scaffold underscores its value in translational research, bridging the gap from in vitro mechanistic studies to in vivo applications.

Table 1: Examples of Labeled Analogs and Their Applications

| Analog Type | Example Compound | Application | Reference |

|---|---|---|---|

| Fluorescent | Indole derivatives with N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] | Flow cytometry, confocal and live cell microscopy for σ2 receptor studies | unito.it, nih.gov, nih.gov |

| Radiolabeled | [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | PET imaging of sigma-1 receptors in the brain and tumors | nih.gov, nih.gov |

Contribution to Understanding Fundamental Biological Processes

Chemical probes derived from the this compound scaffold have significantly contributed to our understanding of fundamental biological processes, primarily by enabling the study of sigma receptors. These receptors have been enigmatic for a long time, and tools that allow for their specific visualization and functional modulation are crucial for unraveling their roles.

The use of radiolabeled analogs in PET imaging has provided valuable insights into the in vivo distribution of sigma-1 receptors in both healthy and diseased states. For example, the high uptake of [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine in certain tumors suggests a potential role for sigma-1 receptors in cancer biology and as a biomarker for imaging. nih.gov In the central nervous system, such probes help to map the expression of these receptors, which is important for understanding their involvement in neurological and psychiatric disorders. nih.gov

Fluorescent analogs, on the other hand, have been instrumental in studying the subcellular localization and dynamics of sigma receptors at the cellular level. By visualizing the movement and clustering of these receptors in response to different stimuli, researchers can gain a better understanding of their signaling mechanisms. The development of highly specific fluorescent ligands has been a breakthrough, allowing for more precise interrogation of sigma receptor function without the need for radioligands. nih.govnih.gov

In essence, while this compound itself may primarily serve as a foundational structure, its conceptual framework and its derivatization into more complex probes have been pivotal in advancing our knowledge of the biological roles of its targets.

Advanced Radiochemistry for Isotopic Labeling and Tracers

Control of Regio- and Stereoselectivity in Radiolabeling

When a molecule has multiple potential sites for reaction, controlling the regioselectivity of the radiolabeling step is critical. In the case of nucleophilic substitution, the position of the leaving group dictates the site of [¹⁸F]fluorination. For aromatic systems, the electronic nature of the ring and the choice of precursor (e.g., diaryliodonium salts) can influence the position of fluorination, and the formation of regioisomers is a potential concern that must be carefully evaluated. nih.gov

Stereoselectivity is another important consideration, particularly for chiral molecules where only one enantiomer may have the desired biological activity. If the precursor is chiral, the Sₙ2 reaction proceeds with inversion of configuration at the reaction center. Therefore, to obtain the desired stereoisomer of the radiolabeled product, the precursor must have the opposite stereochemistry. The synthesis of enantioenriched fluorinated piperidines can be achieved through stereoselective methods, such as asymmetric hydrogenation or the use of chiral auxiliaries. acs.orgnih.govnih.gov The stereochemical purity of the final product must be confirmed, often using chiral HPLC.

Strategies for [¹¹C]Carbon Labeling

In addition to fluorine-18 (B77423), carbon-11 (B1219553) is another important positron-emitting radionuclide used in PET. The short half-life of ¹¹C (20.4 minutes) necessitates rapid and efficient labeling methods. mdpi.com The most common method for introducing ¹¹C is through N-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.govnih.gov For a piperidine (B6355638) derivative, this would involve the reaction of the corresponding desmethyl precursor with the [¹¹C]methylating agent. nih.govnih.gov

Other strategies for ¹¹C-labeling include the use of [¹¹C]carbon dioxide or [¹¹C]carbon monoxide in carbonylation reactions, or [¹¹C]cyanide for the synthesis of nitriles. mdpi.comnih.gov The choice of method depends on the desired position of the ¹¹C label and the available synthetic routes to the appropriate precursor.

Q & A

Q. What synthetic methodologies are commonly employed for 1-(3-Fluoropropyl)piperidin-4-ol, and how are reaction conditions optimized?

The synthesis typically involves alkylation of piperidin-4-ol with 3-fluoropropyl halides (e.g., bromide or iodide) under basic conditions. Key steps include:

- Solvent selection : Polar aprotic solvents like DMF or THF enhance nucleophilicity .

- Catalysts : Potassium carbonate or sodium hydride improves alkylation efficiency .

- Temperature control : Reactions are optimized between 0°C and reflux to balance yield and side reactions .

Yield optimization strategies include slow reagent addition, inert atmospheres, and post-reaction purification via column chromatography .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key signals should researchers prioritize?

- 1H NMR : Look for split signals at δ 1.5–1.7 ppm (fluoropropyl CH₂), δ 2.8–3.1 ppm (N–CH₂ of piperidine), and δ 3.6–3.8 ppm (hydroxyl-bearing CH) .

- 19F NMR : A singlet near -220 ppm confirms the fluoropropyl group .

- IR Spectroscopy : O–H stretch (~3200–3600 cm⁻¹) and C–F vibrations (~1100 cm⁻¹) .

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .

Q. What preliminary biological assays are suitable for evaluating neuropharmacological potential?

- GABA transporter inhibition : Use synaptosomal preparations or transfected HEK293 cells expressing GABA transporters (e.g., GAT-1). Measure inhibition via radiolabeled [³H]GABA uptake assays .

- Dose-response curves : Calculate IC₅₀ values against reference inhibitors (e.g., tiagabine) .

Advanced Research Questions

Q. How can conflicting yield data in synthetic protocols be systematically addressed?

- Parameter screening : Use design-of-experiment (DoE) approaches to test solvent/base combinations, temperatures, and stoichiometry .

- Byproduct analysis : Employ LC-MS or GC-MS to identify side products (e.g., over-alkylation) .

- Scale-up adjustments : Transition from batch to flow chemistry for improved heat/mass transfer in larger-scale syntheses .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Fluorine positioning : Compare activity of 3-fluoropropyl vs. 2- or 4-fluoropropyl analogs .

- Piperidine modifications : Introduce methyl or phenyl groups at the 3-position to assess steric/electronic effects .

- Biological testing : Use patch-clamp electrophysiology or fluorescence-based transporter assays to quantify target engagement .

Q. How does the fluoropropyl group influence metabolic stability, and how can this be quantified?

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

- Metabolite identification : Use HRMS to detect defluorinated or oxidized metabolites .

- Computational modeling : Predict metabolic hotspots with software like Schrödinger’s ADMET Predictor .

Q. What advanced analytical methods resolve ambiguities in stereochemical assignments?

- X-ray crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) .

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to separate enantiomers .

- Vibrational circular dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed spectra .

Q. How should researchers mitigate hazards associated with handling fluorinated precursors?

- Ventilation : Use fume hoods for reactions involving volatile fluorinated reagents (e.g., 3-fluoropropyl bromide) .

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Waste disposal : Neutralize halogenated byproducts with calcium hydroxide before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.